2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid (SR 142948A) is a selective antagonist of the neurotensin receptor subtype 1 (NTS1) [, ]. It is widely used in scientific research to investigate the role of the neurotensin system in various neurological and psychiatric conditions, including schizophrenia, drug addiction, and pain [, , ].
SR 142948 belongs to the class of neurotensin receptor antagonists. It is characterized by its ability to selectively inhibit the activity of neurotensin, a neuropeptide implicated in various physiological processes, including pain perception, thermoregulation, and modulation of dopaminergic pathways.
The synthesis of SR 142948 involves several complex steps that utilize advanced organic chemistry techniques. The initial synthesis was reported by Gully et al. in 1997, where the compound was constructed through a series of reactions involving various intermediates. Key aspects of the synthesis include:
Recent advancements have introduced flow-assisted synthesis techniques that enhance efficiency and scalability, allowing for more consistent production of SR 142948 and its analogs .
The molecular structure of SR 142948 is characterized by its complex arrangement of functional groups that contribute to its pharmacological activity. The compound's structure can be summarized as follows:
X-ray crystallography studies have elucidated the three-dimensional conformation of SR 142948, revealing insights into its binding orientation within neurotensin receptors .
SR 142948 participates in various chemical reactions primarily associated with its interactions with neurotensin receptors. Key points include:
The mechanism of action for SR 142948 involves its selective binding to neurotensin receptors (primarily NT1), blocking the effects of endogenous neurotensin. This antagonistic action leads to:
Experimental data indicate that SR 142948 can modulate behaviors influenced by neurotransmitters linked to neurotensin signaling, suggesting its potential utility in treating conditions like schizophrenia .
SR 142948 exhibits several notable physical and chemical properties:
These properties are essential for understanding how SR 142948 can be effectively used in research and potential therapeutic applications.
The primary applications of SR 142948 include:
Chemical Name: 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid [2]Molecular Formula: C₃₉H₅₁N₅O₆Molecular Weight: 685.86 g/molCAS Registry Number: 184162-64-9 [2]
X-ray diffraction studies reveal that SR 142948 adopts a compact, three-dimensional conformation critical for its receptor interactions. The molecule features a rigid adamantane moiety (tricyclo[3.3.1.1³,⁷]decane) linked to a carboxylic acid group, which serves as a key pharmacophore for ionic bonding with neurotensin receptors. The central pyrazole ring connects aromatic systems—specifically, a 2,6-dimethoxyphenyl group—and a hydrophobic isopropylphenyl substituent. This configuration creates distinct hydrophobic and polar domains that mirror topological features of endogenous neurotensin [1] [4] [9]. The adamantane cage enhances metabolic stability and promotes membrane permeability, while the distal dimethylaminopropyl carbamoyl group facilitates interactions with receptor subpockets beyond the orthosteric binding site. Crystallographic analyses confirm a "U-shaped" topology that sterically complements the proposed binding cleft of neurotensin receptor subtype 1 [9].
Table 1: Key Structural Features of SR 142948 from X-ray Crystallography
Structural Domain | Chemical Component | Functional Role |
---|---|---|
Hydrophobic Core | Adamantane cage | Enhances rigidity and receptor binding pocket complementarity |
Acidic Anchor | Carboxylic acid group | Forms ionic bond with Arg³²⁷ in transmembrane helix 6 of neurotensin receptor subtype 1 |
Aromatic System | 2,6-Dimethoxyphenyl and pyrazole rings | Participates in π-stacking with receptor tyrosine residues |
Hydrophobic Tail | Isopropylphenyl group | Occupies accessory hydrophobic pocket in receptor |
Flexible Linker | Dimethylaminopropyl carbamoyl moiety | Extends into extracellular loops for enhanced subtype interactions |
Structurally, SR 142948 shares a common adamantane-carboxylic acid framework with its predecessor SR 48692 but incorporates critical modifications:
Levocabastine, a histamine H₁ antagonist with incidental neurotensin receptor subtype 2 affinity, adopts a simpler four-ring system lacking the acidic moiety. This renders it incapable of ionic bonding—explaining its 1,000-fold lower affinity than SR 142948 for neurotensin receptor subtype 1. SR 142948’s structural hybrid integrates levocabastine’s aromatic density (for neurotensin receptor subtype 2 engagement) and SR 48692’s adamantane-acid motif (for neurotensin receptor subtype 1 blockade) [1] [9].
SR 142948 functions as a competitive, high-affinity antagonist at neurotensin receptors without intrinsic agonist activity. In functional assays:
Its non-peptidic nature confers metabolic stability (>97% purity) and solubility in both dimethyl sulfoxide (75 mM) and aqueous buffers (25 mM), facilitating experimental use [2].
SR 142948 exhibits balanced high-affinity antagonism at both neurotensin receptor subtypes, unlike the neurotensin receptor subtype 1-selective SR 48692:
Table 2: Receptor Selectivity Profile of SR 142948
Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Functional Assay Outcomes | Comparison to SR 48692 |
---|---|---|---|
Neurotensin Receptor Subtype 1 | 0.32–3.96 nM [2] [3] | Blocks intracellular Ca²⁺ release (IC₅₀ = 0.8 nM); reverses neurotensin-induced gut motility | 10-fold higher affinity than SR 48692 |
Neurotensin Receptor Subtype 2 | <10 nM [5] [7] | Inhibits neurotensin-evoked analgesia (ED₅₀ = 0.1 mg/kg i.p.); antagonism blocked by antisense knockdown | SR 48692 inactive at ≤100 nM concentrations |
Neurotensin Receptor Subtype 3 | >1,000 nM [7] | No significant binding or functional modulation | Neither compound interacts significantly |
Mechanistically:
Regional pharmacological differences exist: In human colon, SR 142948 uniformly antagonizes neurotensin contractions (pA₂ = 8.45–8.71), while SR 48692 shows non-competitive inhibition in transverse colon (pA₂ = 8.0) versus competitive antagonism in distal colon (pA₂ = 6.55), suggesting tissue-specific receptor heterogeneity [6]. This dual antagonism enables broader investigation of neurotensin pathways than subtype-selective tools permit [3] [5] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2